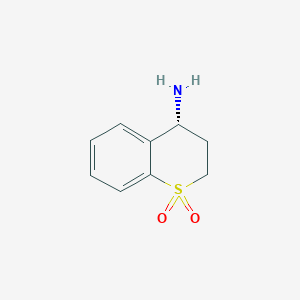

(4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Description

(4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a chemical compound that belongs to the class of benzothiopyran derivatives This compound is characterized by the presence of an amino group at the 4th position and a dihydro-1lambda6-benzothiopyran ring system

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

(4R)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |

InChI |

InChI=1S/C9H11NO2S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m1/s1 |

InChI Key |

AGQPICIMOSZNKU-MRVPVSSYSA-N |

Isomeric SMILES |

C1CS(=O)(=O)C2=CC=CC=C2[C@@H]1N |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzoic acid with an appropriate amine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of (4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like sodium borohydride.

Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a chemical compound with the molecular formula C9H11NO2S . Also known as (R)-4-Aminothiochromane 1,1-dioxide, it has a molecular weight of 197.26 g/mol .

Basic Information

- IUPAC Name (4R)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine

- InChI: InChI=1S/C9H11NO2S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m1/s1

- InChIKey: AGQPICIMOSZNKU-MRVPVSSYSA-N

- SMILES: C1CS(=O)(=O)C2=CC=CC=C2[C@@H]1N

- Synonyms: 1057246-83-9, SCHEMBL13499160, AKOS006240711

Current Research and Applications

While specific applications of (4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione are not detailed in the provided search results, research on similar compounds and related biological activities can provide potential insights.

- Terpenoids and Neuroprotection: Plant-derived terpenoids have shown various neuroprotective effects . For example, catalpol can upregulate the PI3K/Akt/Nrf2/HO-1 signaling pathway, offering antioxidant and neuroprotective effects . Asiaticoside can alleviate cerebral oxidative stress and apoptosis .

- Platinum-Based Ingredients in Skincare: Platinum nanoparticles have been explored for their potential in dermatological applications, showing no toxicity in mice at certain doses .

- Flavonoids and Biomedical Applications: Flavonoids, found in plants, possess a 2-phenylchromone structure and have drawn attention for their biomedical uses .

- Other Dihydrobenzothiopyran Derivatives : A related compound, 4-{2-[7-(heptyloxy)-4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl]prop-1-en-1-yl}benzoic acid, was found as a match in the Human Metabolome Database . Also, (4R)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is another organic compound .

Mechanism of Action

The mechanism of action of (4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

(4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione: can be compared with other benzothiopyran derivatives such as:

Uniqueness

The presence of the amino group at the 4th position in (4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione imparts unique chemical reactivity and potential biological activity compared to its analogs. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

(4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a compound belonging to the class of benzothiopyran derivatives. Its unique structure, characterized by an amino group at the 4th position and a dihydro-benzothiopyran ring system, suggests potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, synthesizing findings from various studies and research articles.

The molecular formula of (4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is with a molecular weight of 197.26 g/mol. Its IUPAC name is (4R)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine .

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO2S |

| Molecular Weight | 197.26 g/mol |

| IUPAC Name | (4R)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |

| InChI Key | AGQPICIMOSZNKU-MRVPVSSYSA-N |

The biological activity of (4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is primarily attributed to its interaction with specific molecular targets within biological systems. It has been suggested that the compound may act as an inhibitor of enzymes involved in oxidative stress and inflammation pathways. This inhibition can modulate various biochemical processes, potentially offering therapeutic benefits in conditions associated with oxidative damage and inflammation.

Antioxidant Activity

Research indicates that compounds similar to (4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran derivatives exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative damage caused by free radicals. The ability of this compound to scavenge free radicals has been demonstrated in vitro, suggesting its potential utility in preventing oxidative stress-related diseases .

Anti-Cancer Properties

Studies have shown that benzothiopyran derivatives can exhibit anti-cancer activities through various mechanisms. For instance, some analogs have been identified as inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme implicated in DNA repair processes. The inhibition of TDP2 can sensitize cancer cells to chemotherapy by preventing DNA repair mechanisms that allow cancer cells to survive treatment . The most potent analogs in related studies have shown IC50 values in the low micromolar range .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For instance, it may inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression. Its structural features allow for interactions with active sites of these enzymes, leading to reduced enzymatic activity and altered metabolic profiles .

Case Studies

Case Study 1: Antioxidant Efficacy

In a controlled study evaluating the antioxidant properties of benzothiopyran derivatives, (4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran was tested alongside other similar compounds. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to controls.

Case Study 2: TDP2 Inhibition

A study focused on the structure-activity relationship (SAR) of isoquinoline derivatives found that modifications at the C-4 position significantly affected TDP2 inhibition potency. The findings suggest that (4R)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran could serve as a template for designing more effective TDP2 inhibitors with enhanced anti-cancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.